Lithium hydrogen sulfate

Catalog No.
S1507018
CAS No.
13453-86-6
M.F
LiHSO4
HLiO4S
M. Wt
104 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium hydrogen sulfate

CAS Number

13453-86-6

Product Name

Lithium hydrogen sulfate

IUPAC Name

lithium;hydrogen sulfate

Molecular Formula

LiHSO4
HLiO4S

Molecular Weight

104 g/mol

InChI

InChI=1S/Li.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+1;/p-1

InChI Key

HPCCWDVOHHFCKM-UHFFFAOYSA-M

SMILES

[Li+].OS(=O)(=O)[O-]

Canonical SMILES

[Li+].OS(=O)(=O)[O-]

Isomeric SMILES

[Li+].OS(=O)(=O)[O-]

Lithium hydrogen sulfate (LiHSO4, CAS 13453-86-6) is an inorganic solid acid and alkali metal bisulfate characterized by its low melting point, high aqueous solubility (25.7 g/100 mL at 25 °C), and intrinsic proton-conducting capabilities. Unlike neutral lithium salts, LiHSO4 acts as both a lithium source and a proton donor, undergoing a distinct phase transition at elevated temperatures that facilitates anhydrous protonic diffusion [1]. In industrial and metallurgical contexts, it frequently serves as a low-temperature reactive intermediate, forming a liquid phase at temperatures as low as 120–170 °C [2]. This unique combination of thermal processability and electrochemical activity makes it a highly specialized precursor for medium-temperature polymer electrolyte membranes, advanced glass fluxes, and acid-roasting extraction workflows.

Research Fit

1
Dual proton and lithium source Supports Brønsted acid catalysis, proton exchange, and lithium salt synthesis workflows
2
Vapor-phase proton exchange capability Low-temperature route for LiNbO₃/LiTaO₃ waveguide fabrication vs. conventional benzoic acid melt
3
High aqueous solubility format Facilitates homogeneous solution-phase research and aqueous electrolyte studies

Procurement substitution of lithium hydrogen sulfate (LiHSO4) with the more common neutral salt, lithium sulfate (Li2SO4), fundamentally fails in applications requiring low-temperature liquid phases or proton donation. Li2SO4 is thermally stable up to 845 °C and lacks mobile protons, rendering it inert as an acid catalyst or a proton-conducting membrane additive. Conversely, while other alkali bisulfates like sodium hydrogen sulfate (NaHSO4) or cesium hydrogen sulfate (CsHSO4) offer similar solid-acid protonic conductivity, they introduce foreign alkali cations that disrupt lithium-ion battery electrolyte formulations and alter the refractive indices of specialty lithium glasses [1]. Therefore, LiHSO4 is strictly required when a workflow demands both a highly soluble lithium source and an acidic, low-melting proton donor without introducing non-lithium metal contaminants.

Substitution Risk

LiHSO₄
vs.
Li₂SO₄
Neutral sulfate removes acidic proton; no Brønsted acid function
LiHSO₄
vs.
NaHSO₄
Sodium replaces lithium; unsuitable for Li⁺-dependent synthesis or conducting systems
LiHSO₄
vs.
NH₄HSO₄
Different cation measurably alters HSO₄⁻ dissociation equilibrium; speciation and acidity control may shift

Thermal Processability and Low-Temperature Flux Formation

In metallurgical extraction and glass manufacturing, the thermal behavior of the flux is critical. LiHSO4 forms a reactive liquid intermediate at significantly lower temperatures than neutral lithium salts. Experimental thermodynamic models indicate that LiHSO4 melts and forms a liquid phase between 120 °C (293 K) and 170 °C (343 K) [1]. In stark contrast, lithium sulfate (Li2SO4) requires temperatures of 845 °C to melt . This massive ~675 °C reduction in melting point allows LiHSO4 to act as a highly effective, energy-efficient liquid flux during the acid roasting of aluminosilicates like spodumene.

Evidence DimensionMelting Point / Liquid Phase Formation Temperature
Target Compound Data120 °C – 170 °C (exothermic liquid formation)
Comparator Or BaselineLithium sulfate (Li2SO4): 845 °C
Quantified Difference~675 °C lower melting point for LiHSO4
ConditionsStandard atmospheric pressure, thermal analysis during acid roasting

Enables energy-efficient, low-temperature processing in metallurgical extraction and specialty glass manufacturing, drastically reducing thermal overhead.

Proton exchange vs. benzoic acid melt
Head-to-head
LiHSO₄ vapor: low-temperature process; distinct diffusion parameters
Supports alternative low-temperature fabrication route for integrated optics
Exact processing temperature not specified; direct comparison of diffusion data available

Solid-State Protonic Conductivity for Membrane Doping

For medium-temperature fuel cell membranes, inorganic additives must provide high anhydrous proton conductivity. LiHSO4 undergoes a first-order superprotonic phase transition at approximately 389 K (116 °C), which activates fast protonic diffusion through a correlated barrier hopping mechanism[1]. When compared to neutral Li2SO4, which offers zero proton conductivity, or when used alongside benchmark solid acids like CsHSO4, LiHSO4 provides a unique lightweight lithium-based proton conduction pathway[2]. This transition allows polybenzimidazole (PBI) membranes doped with LiHSO4 to maintain high proton conductivity without relying on liquid water.

Evidence DimensionProtonic Phase Transition Temperature
Target Compound Data~389 K (116 °C) triggering fast proton diffusion
Comparator Or BaselineLithium sulfate (Li2SO4): No protonic conductivity; pure ion conductor at >500 °C
Quantified DifferenceActivation of anhydrous proton transport at 116 °C vs. none
ConditionsSolid-state AC conductivity measurements, variable temperature

Validates the procurement of LiHSO4 as a functional additive for anhydrous, medium-temperature polymer electrolyte membrane (PEM) fuel cells.

Silica-supported heterogeneous catalysis
Class-level
LiHSO₄/SiO₂: reusable system; high yields at 80°C solvent-free; 20 mol% for chemoselective acylal formation
Reported reusable catalytic system for green synthesis research
Class-level inference; compare with own substrate scope and recycle study

Aqueous Solubility and Dual-Ion Delivery

In aqueous electrolyte formulations and chemical synthesis, precursor solubility dictates processability. LiHSO4 exhibits high aqueous solubility, documented at 25.7 g/100 mL at 25 °C . Unlike Li2SO4, which dissolves to form a neutral solution, LiHSO4 dissociates to provide both Li+ ions and highly acidic HSO4- ions, effectively lowering the pH of the system . This dual-ion delivery is critical for single-step processes that require simultaneous lithium doping and acid catalysis, eliminating the need to procure and mix separate lithium salts and sulfuric acid.

Evidence DimensionAqueous Solution pH and Ion Yield
Target Compound DataYields Li+ and acidic HSO4- (low pH)
Comparator Or BaselineLithium sulfate (Li2SO4): Yields Li+ and neutral SO4 2- (neutral pH)
Quantified DifferenceDelivery of 1 molar equivalent of protons per mole of lithium
ConditionsAqueous dissolution at 25 °C

Streamlines procurement and formulation by acting as a single-source reagent for both lithium introduction and pH reduction in catalytic or electrolytic systems.

Bisulfate dissociation: Li⁺ vs. NH₄⁺
Head-to-head
LiHSO₄: Kdiss 0.0112 mol kg⁻¹; denominator coefficient 0.85 in dissociation quotient expression; valid to µ′ 2.5 mol kg⁻¹
Cation identity alters HSO₄⁻ dissociation equilibrium; solution acidity and speciation differ
Raman data at 25°C; NH₄HSO₄ requires modified expression up to µ′ 4 mol kg⁻¹
Single crystal optical band gap
Supporting evidence
Indirect allowed transition; Eg ≈ 5.36 eV; phase transition ~389 K
Baseline material parameters for optical/dielectric screening
Single crystal by slow evaporation; data to verify against own application requirements

Medium-Temperature Polymer Electrolyte Fuel Cells (PEMFCs)

Due to its superprotonic phase transition at 116 °C, LiHSO4 is an ideal inorganic additive for doping polybenzimidazole (PBI) membranes. It provides anhydrous proton conductivity in the 100–150 °C operating window where traditional Nafion membranes fail due to dehydration [1].

Low-Temperature Metallurgical Fluxing and Acid Roasting

Exploiting its low melting point (120–170 °C), LiHSO4 is used as a reactive liquid intermediate in the acid roasting of lithium-bearing ores like spodumene. It acts as an energy-efficient flux compared to high-melting neutral salts, accelerating the extraction of lithium [2].

Specialty Glass and Ceramic Manufacturing

In the production of high-strength specialty glasses, LiHSO4 serves as a dual-purpose flux and lithium source. Its low melting point lowers the overall processing temperature of the glass melt, while its complete thermal decomposition releases volatile sulfur oxides, leaving behind pure lithium oxide integrated into the glass matrix .

Application Fit Matrix

Application
Selection Property
Validation Focus
Proton exchange for optical waveguides
Vapor-phase proton source at low temperature
Diffusion parameters vs. benzoic acid melt
Heterogeneous catalysis for solvent-free synthesis
Supported LiHSO₄/SiO₂ reusable system
Catalyst recovery and yield under solvent-free conditions
Lithium salt synthesis in dye chemistry
Lithium cation solubility enhancement
Precipitation control in concentrated dye solutions

Other CAS

13453-86-6

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